molecular formula C12H20ClNO2 B6181508 methyl 1-aminoadamantane-2-carboxylate hydrochloride CAS No. 2613384-46-4

methyl 1-aminoadamantane-2-carboxylate hydrochloride

Cat. No.: B6181508
CAS No.: 2613384-46-4
M. Wt: 245.7
InChI Key:
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Description

Methyl 1-aminoadamantane-2-carboxylate hydrochloride (MAAHCl) is a synthetic compound that has been studied extensively for its potential applications in the scientific research and laboratory settings. It is a crystalline powder that is water-soluble and has a high melting point. It is also a highly reactive compound, making it an ideal reagent for various experiments.

Scientific Research Applications

Methyl 1-aminoadamantane-2-carboxylate hydrochloride is a versatile compound that has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, as a catalyst for organic reactions, and as a reactant in the preparation of pharmaceuticals. It has also been used in the study of enzyme kinetics and other biochemical processes.

Mechanism of Action

Methyl 1-aminoadamantane-2-carboxylate hydrochloride has been found to act as an inhibitor of several enzymes. It has been shown to inhibit the activity of aldehyde dehydrogenase, which is involved in the metabolism of certain drugs and alcohol. It has also been found to inhibit the activity of cyclooxygenase, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, reduce pain, and inhibit the growth of certain bacteria. It has also been found to reduce the production of certain hormones, such as cortisol.

Advantages and Limitations for Lab Experiments

Methyl 1-aminoadamantane-2-carboxylate hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly reactive. It is also relatively stable and can be stored for long periods of time. However, it is also a highly toxic compound and should be handled with care.

Future Directions

Due to its versatile nature, methyl 1-aminoadamantane-2-carboxylate hydrochloride has a variety of potential future applications. It could be used in the development of new drugs, as a reagent in organic synthesis, or as a catalyst for reactions. It could also be used to study enzyme kinetics and other biochemical processes. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its anti-inflammatory and antibacterial effects.

Synthesis Methods

Methyl 1-aminoadamantane-2-carboxylate hydrochloride is synthesized by the reaction of methyl 1-aminoadamantane-2-carboxylic acid with hydrochloric acid. This reaction is carried out in an aqueous solution at a temperature of 80°C. The reaction is highly exothermic and the product is a white crystalline powder. This method is relatively simple and cost-effective, making it a popular choice for laboratory and research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-aminoadamantane-2-carboxylate hydrochloride involves the reaction of 1-adamantanecarboxylic acid with methylamine followed by the addition of hydrogen chloride gas to form the hydrochloride salt.", "Starting Materials": [ "1-adamantanecarboxylic acid", "methylamine", "hydrogen chloride gas" ], "Reaction": [ "1. Dissolve 1-adamantanecarboxylic acid in anhydrous ether.", "2. Add methylamine to the solution and stir for several hours at room temperature.", "3. Evaporate the solvent to obtain the crude product.", "4. Dissolve the crude product in anhydrous ether and add hydrogen chloride gas.", "5. Stir the mixture for several hours at room temperature.", "6. Filter the resulting precipitate and wash with ether to obtain the final product, methyl 1-aminoadamantane-2-carboxylate hydrochloride." ] }

2613384-46-4

Molecular Formula

C12H20ClNO2

Molecular Weight

245.7

Purity

95

Origin of Product

United States

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